4H-Pyrazino(1,2-a)pyrimidin-4-one, 2-(2-(hexahydro-1H-azepin-1-yl)ethoxy)-3-phenyl-, monohydrobromide
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Overview
Description
4H-Pyrazino(1,2-a)pyrimidin-4-one, 2-(2-(hexahydro-1H-azepin-1-yl)ethoxy)-3-phenyl-, monohydrobromide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazino-pyrimidinone core, a hexahydro-azepinyl group, and a phenyl group, all contributing to its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrazino(1,2-a)pyrimidin-4-one, 2-(2-(hexahydro-1H-azepin-1-yl)ethoxy)-3-phenyl-, monohydrobromide typically involves multi-step organic reactions. The process begins with the formation of the pyrazino-pyrimidinone core, followed by the introduction of the hexahydro-azepinyl group and the phenyl group. The final step involves the formation of the monohydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
4H-Pyrazino(1,2-a)pyrimidin-4-one, 2-(2-(hexahydro-1H-azepin-1-yl)ethoxy)-3-phenyl-, monohydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
4H-Pyrazino(1,2-a)pyrimidin-4-one, 2-(2-(hexahydro-1H-azepin-1-yl)ethoxy)-3-phenyl-, monohydrobromide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4H-Pyrazino(1,2-a)pyrimidin-4-one, 2-(2-(hexahydro-1H-azepin-1-yl)ethoxy)-3-phenyl-, monohydrobromide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4H-Pyrazino(1,2-a)pyrimidin-4-one derivatives: Compounds with similar core structures but different substituents.
Hexahydro-azepinyl derivatives: Compounds containing the hexahydro-azepinyl group with variations in other parts of the molecule.
Phenyl-substituted pyrazino-pyrimidinones: Compounds with phenyl groups attached to the pyrazino-pyrimidinone core.
Properties
CAS No. |
21271-28-3 |
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Molecular Formula |
C21H25BrN4O2 |
Molecular Weight |
445.4 g/mol |
IUPAC Name |
2-[2-(azepan-1-yl)ethoxy]-3-phenylpyrazino[1,2-a]pyrimidin-4-one;hydrobromide |
InChI |
InChI=1S/C21H24N4O2.BrH/c26-21-19(17-8-4-3-5-9-17)20(23-18-16-22-10-13-25(18)21)27-15-14-24-11-6-1-2-7-12-24;/h3-5,8-10,13,16H,1-2,6-7,11-12,14-15H2;1H |
InChI Key |
ASRMKTJNYYAWAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CCOC2=C(C(=O)N3C=CN=CC3=N2)C4=CC=CC=C4.Br |
Origin of Product |
United States |
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